molecular formula C7H7NO4 B1295448 4-Hydroxy-3-nitrobenzyl alcohol CAS No. 41833-13-0

4-Hydroxy-3-nitrobenzyl alcohol

Cat. No. B1295448
CAS RN: 41833-13-0
M. Wt: 169.13 g/mol
InChI Key: IMLGJYRKLCMJPI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzyl alcohol is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and its presence in biological systems. It is related to 4-hydroxybenzyl alcohol, a naturally occurring compound found in plants such as muskmelon seedlings and implicated as a cofactor for indoleacetic acid oxidase . Additionally, 4-hydroxybenzyl alcohol derivatives have been isolated from the fresh tubers of Gastrodia elata, indicating its relevance in natural product chemistry .

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybenzyl alcohol derivatives, has been explored through various methods. For instance, the introduction of genes into Escherichia coli has been used to convert L-tyrosine into 4-hydroxybenzyl alcohol, demonstrating a biotechnological approach to synthesis . Moreover, the [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines under Brønsted acid catalysis has been established, providing a method to construct biologically important seven-membered heterocyclic scaffolds .

Molecular Structure Analysis

The molecular structure of related nitrobenzyl derivatives has been studied, with evidence suggesting the trapping of a non-Kekulé intermediate in the photoretro-aldol type reaction of m-nitrobenzyl derivatives . This indicates complex behavior in the molecular structure and reactivity of nitrobenzyl compounds, which could be relevant to 4-hydroxy-3-nitrobenzyl alcohol.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzyl groups have been extensively studied. For example, the 4-nitrobenzyl group has been used for the protection of hydroxyl functions, with selective removal in the presence of other benzyl-type protecting groups . Additionally, 4-nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives in aqueous sodium hydroxide solution .

Physical and Chemical Properties Analysis

The influence of the nitro group on the reactivity of compounds has been investigated, with findings that a nitro group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate . This suggests that the presence of a nitro group in 4-hydroxy-3-nitrobenzyl alcohol could similarly affect its physical and chemical properties. Furthermore, the isolation of 4-hydroxybenzyl alcohol as a metabolite during the biosynthesis of thiamine in Escherichia coli indicates that it has a role in biological systems, which could be influenced by its physical and chemical characteristics .

Scientific Research Applications

Photocatalytic Oxidation and Environmental Applications

4-Hydroxy-3-nitrobenzyl alcohol has been evaluated in the field of photocatalytic oxidation, demonstrating its utility in environmental applications. The compound participates in photocatalytic processes under solar simulated light, offering a green chemistry approach to convert benzyl alcohol derivatives into their corresponding aldehydes with specific selectivities. This process is facilitated by the presence of titanium dioxide (TiO2) and copper (II) ions, highlighting its potential in selective oxidation reactions for environmental cleanup and organic synthesis (Marotta et al., 2013).

Neuroprotective Effects

In medical research, 4-hydroxybenzyl alcohol, a closely related compound, has demonstrated significant neuroprotective effects against transient focal cerebral ischemia in rats. This suggests potential therapeutic applications for stroke and other neurological disorders. The protective mechanism involves anti-apoptotic pathways, suggesting that derivatives such as 4-hydroxy-3-nitrobenzyl alcohol may also have similar neuroprotective potentials (Shan-shan Yu et al., 2010).

Biotechnological Production

There has been a growing interest in the biotechnological production of hydroxybenzyl alcohols due to their pharmacological activities. A study on the biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine in Escherichia coli highlights the potential for microbial production of such compounds, which may extend to 4-hydroxy-3-nitrobenzyl alcohol derivatives. This approach provides an alternative to chemical synthesis, offering a sustainable route for producing these compounds with high yield and purity (De-Hong Xu et al., 2022).

Advanced Drug Delivery Systems

In the field of drug delivery, research on light-sensitive polymeric systems that respond to near-infrared (NIR) light has been conducted. These studies explore the incorporation of nitrobenzyl alcohol derivatives into micelles for controlled drug release. The use of NIR light allows for deeper tissue penetration and precise control over the release of therapeutic agents, indicating a promising application for 4-hydroxy-3-nitrobenzyl alcohol in the development of advanced drug delivery systems (Jie Cao et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

4-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLGJYRKLCMJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194642
Record name 4-Hydroxy-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrobenzyl alcohol

CAS RN

41833-13-0
Record name 4-Hydroxy-3-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41833-13-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
SI Sviridov, BS Ermolinskii - Chemistry of Natural Compounds, 1990 - Springer
… oryzae Cav.: 4-hydroxy-3-nitrophenylacetic acid, 4-hydroxy3-nitrobenzyl alcohol, i- and 2-(4-hydroxy-3-… CTHvNO~, it was identified unambiguously as 4-hydroxy-3-nitrobenzyl alcohol. …
Number of citations: 10 link.springer.com
IM Al-Naiema, EA Stone - Atmospheric chemistry and physics, 2017 - acp.copernicus.org
… Meanwhile, 4-hydroxy-3-nitrobenzyl alcohol was detected in a lower concentration (0.06 ng … 4-hydroxy-3-nitrobenzyl alcohol are good candidates for tracing SOA from aromatic VOCs. …
Number of citations: 85 acp.copernicus.org
NH Ho, R Weissleder, CH Tung - ChemBioChem, 2007 - Wiley Online Library
… represents the release of 4-hydroxy-3-nitrobenzyl alcohol. B) … release of 4-hydroxy-3-nitrobenzyl alcohol was significantly … release of 4-hydroxy-3-nitrobenzyl alcohol under physiological …
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
… Tissue incubated with 4-hydroxy-3-nitrobenzyl alcohol produced the corresponding aldehyde and acid, the acid accumulating at a higher level. Their production may have involved a …
Number of citations: 8 onlinelibrary.wiley.com
IF Antunes, J Doorduin, HJ Haisma… - Journal of Nuclear …, 2012 - Soc Nuclear Med
… The conversion of 18 F-FEAnGA to 4-hydroxy-3-nitrobenzyl alcohol was found to be 1.6 times higher in HSV-1–infected rats than in control rats and correlated with the DV Logan of 18 F-…
Number of citations: 29 jnm.snmjournals.org
S Rawale, LM Hrihorczuk, Wei… - Journal of medicinal …, 2002 - ACS Publications
… Reaction of β-glucuronic acid glycoside of 4-hydroxy-3-nitrobenzyl alcohol (3) with N,N‘-disuccinimidyl carbonate (DSC) followed by conjugation with AlaOMe, Gly, Thr, Phe-Leu, and …
Number of citations: 13 pubs.acs.org
IF Antunes, HJ Haisma, PH Elsinga… - Molecular …, 2012 - journals.sagepub.com
… volume of [ 18 F]FEAnGA in the viable part of the tumor correlated well with the cleavage of the tracer to [ 18 F]fluoroethylamine and the spacer 4-hydroxy-3-nitrobenzyl alcohol. [ 18 F]…
Number of citations: 19 journals.sagepub.com
DE Wang, Y Zhang, T Li, Q Tu, J Wang - RSC Advances, 2014 - pubs.rsc.org
… along the 4-hydroxy-3-nitrobenzyl alcohol backbone after the β-D-… 4-Hydroxy-3-nitrobenzyl alcohol has maximum absorbance … by the formation of 4-hydroxy-3-nitrobenzyl alcohol in the …
Number of citations: 14 pubs.rsc.org
X Chen, X Zhang, X Ma, Y Zhang, G Gao, J Liu, S Hou - Talanta, 2019 - Elsevier
… moiety was linked to a spacer: 4-hydroxy-3-nitrobenzyl alcohol. The spacer was then conjugated … by β-gal, releasing the 4-hydroxy-3-nitrobenzyl alcohol and liberating the amino group, …
Number of citations: 15 www.sciencedirect.com
JA Duimstra, FJ Femia, TJ Meade - Journal of the American …, 2005 - ACS Publications
… decomposition generates 4-hydroxy-3-nitrobenzyl alcohol. … presence of 4-hydroxy-3-nitrobenzyl alcohol and compound … - 1 in the same fashion as 4-hydroxy-3-nitrobenzyl alcohol. The …
Number of citations: 222 pubs.acs.org

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